

# Application Notes and Protocols for AF555 NHS Ester Protein Conjugation

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## Compound of Interest

Compound Name: AF555 Nhs

Cat. No.: B15555274

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This document provides a detailed protocol for the conjugation of **AF555 NHS** ester to proteins. It includes information on the reaction mechanism, required materials, step-by-step experimental procedures, and methods for characterizing the final conjugate.

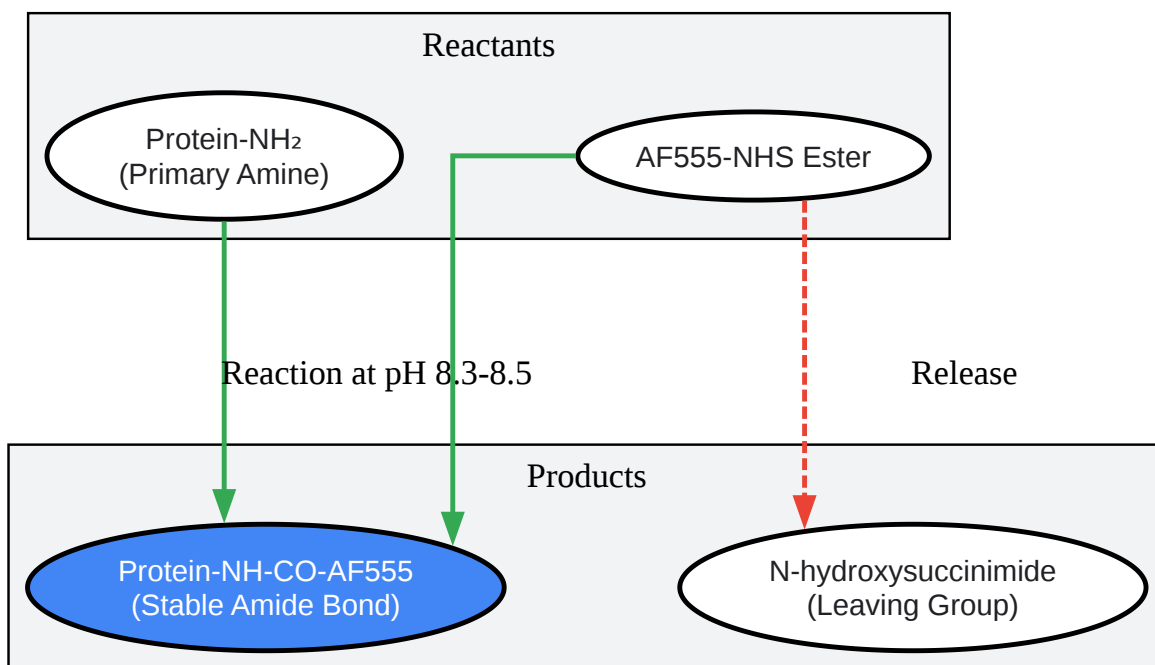
## Introduction

**AF555 NHS** ester is a bright, photostable, amine-reactive fluorescent dye commonly used for labeling proteins and other biomolecules. The N-hydroxysuccinimidyl (NHS) ester functional group reacts efficiently with primary amines, such as the side chain of lysine residues on the surface of proteins, to form a stable amide bond. This process, known as bioconjugation, is a fundamental technique in biological research and drug development, enabling the fluorescent labeling of antibodies, enzymes, and other proteins for various applications, including immunoassays, fluorescence microscopy, and flow cytometry.

The reaction is highly pH-dependent, with an optimal range of pH 8.3-8.5 to ensure the primary amines are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester.<sup>[1]</sup> Careful control of the molar ratio of dye to protein is crucial to achieve the desired degree of labeling (DOL), which can impact the protein's function and the fluorescence signal.

## Reaction Mechanism

The conjugation of **AF555 NHS** ester to a protein involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).



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Caption: Reaction of **AF555 NHS** ester with a primary amine on a protein.

## Quantitative Data Summary

### AF555 NHS Ester Properties

Property	Value	Reference
Molecular Weight	~1250 g/mol	[2]
Excitation Maximum (Ex)	555 nm	[2]
Emission Maximum (Em)	572 nm	[2]
Extinction Coefficient	155,000 cm <sup>-1</sup> M <sup>-1</sup> at 555 nm	[2]
Optimal pH for Reaction	8.3 - 8.5	
Solubility	Water-soluble, also soluble in DMSO and DMF	

## Recommended Molar Ratios for Conjugation

The optimal molar ratio of **AF555 NHS** ester to protein depends on the specific protein and its lysine content. The following table provides general starting recommendations. It is highly advised to perform a titration to determine the optimal ratio for your specific application.

Protein Type	Recommended Molar Ratio (Dye:Protein)	Expected Degree of Labeling (DOL)
Antibodies (e.g., IgG)	5:1 to 15:1	2 - 8
Other Proteins	5:1 to 20:1	Varies

Note: Over-labeling can lead to protein precipitation and loss of biological activity.

## Experimental Protocol

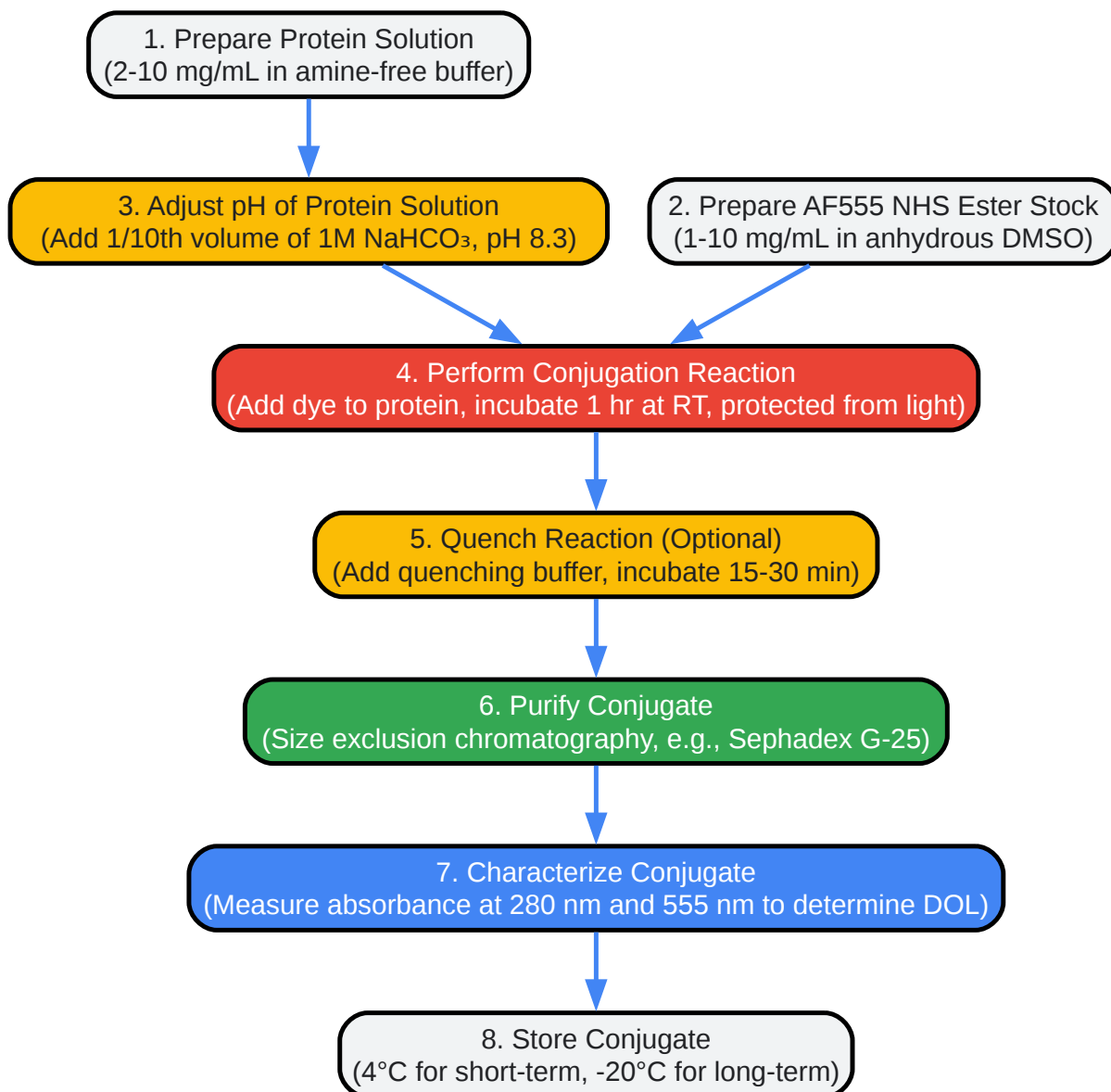
This protocol provides a general guideline for labeling proteins with **AF555 NHS** ester.

### Materials

- **AF555 NHS** ester
- Protein of interest in an amine-free buffer (e.g., PBS)

- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5
- Purification column (e.g., Sephadex G-25)
- Spectrophotometer

## Experimental Workflow



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Caption: Workflow for **AF555 NHS** ester protein conjugation.

## Step-by-Step Procedure

- Prepare the Protein Solution:
  - Dissolve the protein in an amine-free buffer such as phosphate-buffered saline (PBS). Buffers containing primary amines like Tris are not compatible with the conjugation

reaction.

- The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency. If the protein solution is too dilute, it can be concentrated using an ultrafiltration device.
- Prepare the **AF555 NHS** Ester Stock Solution:
  - Immediately before use, dissolve the **AF555 NHS** ester in anhydrous DMSO to a concentration of 1-10 mg/mL.
  - Vortex the solution until the dye is completely dissolved.
- Perform the Labeling Reaction:
  - Adjust the pH of the protein solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3).
  - Add the calculated amount of the **AF555 NHS** ester stock solution to the protein solution while gently vortexing. A common starting point is a 10:1 molar excess of the NHS ester to the protein.
  - Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Quench the Reaction (Optional):
  - To stop the reaction, a quenching buffer such as 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5 can be added.
  - Incubate for 15-30 minutes at room temperature.
- Purify the Conjugate:
  - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.
  - Equilibrate the column with PBS buffer.

- Apply the reaction mixture to the column and collect the fractions. The first colored band to elute is the AF555-protein conjugate.

## Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate at 280 nm ( $A_{280}$ ) and 555 nm ( $A_{555}$ ).
- Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

$$\text{Protein Concentration (M)} = [A_{280} - (A_{555} \times CF)] / \epsilon_{\text{protein}}$$

Where:

- CF is the correction factor ( $A_{280}$  of the free dye /  $A_{\text{max}}$  of the free dye). For AF555, this is approximately 0.08.
- $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the protein at 280 nm.
- Calculate the DOL using the following formula:

$$\text{DOL} = A_{555} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$$

Where:

- $\epsilon_{\text{dye}}$  is the molar extinction coefficient of AF555 at 555 nm ( $155,000 \text{ cm}^{-1}\text{M}^{-1}$ ).

An optimal DOL for most antibodies is typically between 2 and 8.

## Storage of the Conjugate

Store the purified AF555-protein conjugate at 4°C for short-term storage (up to a few weeks) or at -20°C for long-term storage. For long-term storage, it is recommended to add a cryoprotectant like glycerol and aliquot the conjugate to avoid repeated freeze-thaw cycles. Protect the conjugate from light.

## Troubleshooting

Caption: Troubleshooting guide for low degree of labeling.

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## References

- 1. ulab360.com [ulab360.com]
- 2. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
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